5-Hydroxysaxagliptin-13C,d2 TFA Salt
Description
Stable isotope labeling is a technique where atoms within a molecule are replaced by their non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). These labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass. This mass difference makes them ideal internal standards for analytical techniques, particularly mass spectrometry (MS), as they can be easily distinguished from the native analyte in a complex biological matrix.
The primary significance of stable isotope-labeled (SIL) standards lies in their ability to improve the accuracy and precision of quantitative bioanalysis. medchemexpress.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL internal standards are added to a biological sample (such as plasma or urine) at a known concentration before sample preparation. hexonsynth.com Because the SIL standard has nearly identical physicochemical properties to the analyte of interest, it experiences the same variations during extraction, handling, and ionization in the mass spectrometer. researchgate.netnih.gov
By measuring the ratio of the analyte's signal to the SIL standard's signal, analysts can correct for sample loss during preparation and for matrix effects—the suppression or enhancement of the analyte's signal by other components in the sample. researchgate.net This normalization process is crucial for obtaining reliable and reproducible data, which is a fundamental requirement for regulatory submissions and clinical studies. nih.gov
Saxagliptin (B632) is an oral hypoglycemic drug used for the treatment of type 2 diabetes. nih.gov Its metabolism is primarily mediated by the cytochrome P450 3A4/5 (CYP3A4/5) enzyme system in the liver. fda.gov This process results in the formation of a major active metabolite, 5-hydroxysaxagliptin, which also exhibits dipeptidyl peptidase-4 (DPP-4) inhibitory activity, approximately half as potent as the parent drug. fda.govnih.gov
Given the pharmacological activity of 5-hydroxysaxagliptin, it is essential to accurately quantify both the parent drug and this metabolite in biological samples to fully understand the drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile. nih.govnih.gov This is where 5-Hydroxysaxagliptin-13C,d2 TFA Salt serves a critical function. As a stable isotope-labeled version of the metabolite, it is the ideal internal standard for its quantification in drug metabolism and pharmacokinetic studies. researchgate.netnih.gov
The labeling with one carbon-13 atom and two deuterium atoms provides a distinct mass shift, allowing it to be differentiated from the endogenous metabolite by the mass spectrometer. The trifluoroacetate (B77799) (TFA) salt form is a common result of the purification process used in chemical synthesis, particularly reverse-phase high-performance liquid chromatography (HPLC). ambiopharm.comthermofisher.com While TFA can sometimes interfere with biological assays, for its use as an internal standard in a chemical analysis workflow, it is generally acceptable. ambiopharm.comgenscript.com
The application of SIL standards like this compound is extensive throughout preclinical development and bioanalytical science. Key applications include:
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Accurate quantification of both the drug and its metabolites is fundamental to these studies. nih.govnih.gov
Bioequivalence Studies: Comparing the pharmacokinetic profiles of a generic drug to the brand-name drug to ensure they are therapeutically equivalent. nih.gov
Toxicokinetic Studies: Relating the systemic exposure of a drug candidate to its toxicity profile in preclinical safety studies.
Clinical Trials: Monitoring drug and metabolite levels in patients to ensure appropriate exposure and to investigate relationships between concentration and efficacy or adverse effects. clinicaltrials.gov
In all these applications, the use of a SIL internal standard is considered the gold standard for quantitative LC-MS/MS assays, ensuring the highest level of data integrity. researchgate.netnih.gov
Data Tables
The following tables present typical performance data from a validated LC-MS/MS method for the simultaneous quantification of saxagliptin and 5-hydroxysaxagliptin in human plasma, demonstrating the utility of stable isotope-labeled internal standards.
Table 1: LC-MS/MS Method Parameters for Analyte Quantification This table is a representative example based on published methodologies.
| Parameter | Setting |
| Chromatography System | UPLC/HPLC |
| Mass Spectrometer | Triple Quadrupole |
| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and 5 mM Ammonium (B1175870) Acetate (B1210297) with 0.1% Acetic Acid |
| Flow Rate | 0.85 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Internal Standard | This compound (or similar labeled analog) |
| Run Time | ~1.8 - 3.5 minutes |
Source: Data compiled from multiple validated bioanalytical methods. researchgate.netnih.govnih.gov
Table 2: Bioanalytical Method Validation Summary for 5-Hydroxysaxagliptin This table represents typical validation results as per regulatory guidelines.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.05 - 100 ng/mL | r² ≥ 0.99 |
| Intra-day Precision (%CV) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | ~80-83% | Consistent and reproducible |
| Matrix Effect | Minimal | Monitored and within acceptable limits |
| LLOQ | 0.05 - 0.20 ng/mL | Signal-to-noise ratio ≥ 5 |
LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation. Data is representative of typical results found in literature. nih.govnih.gov
Properties
Molecular Formula |
C1713CH23D2N3O3.C2HF3O2 |
|---|---|
Molecular Weight |
448.44 |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of 5 Hydroxysaxagliptin 13c,d2 Tfa Salt
Strategies for Stable Isotope Labeling of Complex Organic Molecules
The introduction of stable isotopes, such as Carbon-13 (¹³C) and Deuterium (B1214612) (D or ²H), into complex organic molecules like 5-Hydroxysaxagliptin requires sophisticated synthetic strategies to ensure high isotopic enrichment and positional accuracy.
Specific Isotopic Incorporation Strategies (e.g., Carbon-13, Deuterium)
The strategy for labeling 5-Hydroxysaxagliptin involves the incorporation of one Carbon-13 atom and two Deuterium atoms. This dual-labeling approach provides a significant mass shift from the unlabeled analyte, which is advantageous for mass spectrometric analysis, minimizing potential cross-talk between the analyte and the internal standard. medchemexpress.com The selection of ¹³C and D is based on their stability (non-radioactive) and the relative ease of their incorporation through well-established synthetic methods. google.com The positions of the labels are strategically chosen to be at a site that is not susceptible to metabolic exchange, ensuring the stability of the label in vivo and in vitro. For the synthesis of 5-Hydroxysaxagliptin-¹³C,d₂, the labels are introduced into the glycinamide (B1583983) portion of the molecule.
Methodologies for Labeled Precursor Synthesis
The synthesis of a complex labeled molecule is often best achieved by introducing the isotopic labels at an early stage in the synthesis, through a labeled precursor. For the synthesis of 5-Hydroxysaxagliptin-¹³C,d₂, a key labeled precursor is required. Based on the synthesis of related labeled compounds, a plausible precursor is a labeled version of a protected amino acid. nih.govisotope.com The synthesis of such precursors often involves the use of commercially available, simple, isotopically enriched starting materials. For instance, the synthesis could start from a labeled glycine (B1666218) derivative which is then elaborated into the more complex adamantylglycine structure.
Chemical Synthesis Pathways for 5-Hydroxysaxagliptin-13C,d2 TFA Salt
The synthesis of 5-Hydroxysaxagliptin-¹³C,d₂ TFA Salt follows a multi-step pathway, beginning with the synthesis of the isotopically labeled key intermediates, followed by their coupling and subsequent deprotection and purification. A synthesis of the related ¹³C,d₂-labeled saxagliptin (B632) has been reported, and a similar route is employed for its 5-hydroxy metabolite. nih.gov
Reaction Schemes and Synthetic Routes for Isotopic Analogs
Step 1: Synthesis of Labeled (S)-N-Boc-3-hydroxyadamantylglycine-¹³C,d₂
The synthesis of the labeled adamantylglycine intermediate is a critical step. While the exact route for the labeled version is proprietary, it can be inferred from known methods for the unlabeled compound. researchgate.netresearchgate.net The synthesis would likely start from a simple labeled building block. A plausible route involves the Strecker synthesis on a labeled aldehyde or a related synthetic equivalent to introduce the labeled amino acid functionality.
Step 2: Coupling Reaction
The labeled N-Boc-3-hydroxyadamantylglycine-¹³C,d₂ is then coupled with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide. This amide bond formation is typically achieved using standard peptide coupling reagents. orientjchem.org
Step 3: Deprotection and Salt Formation
Following the coupling reaction, the Boc (tert-butyloxycarbonyl) protecting group on the amine is removed under acidic conditions. The final product is then typically purified as a trifluoroacetate (B77799) (TFA) salt, which is a common counter-ion for purified peptides and related molecules from reversed-phase chromatography.
A similar synthetic approach was used to prepare 153.1 mg of (¹³C,d₂)-labeled 5-hydroxysaxagliptin metabolite. nih.gov
Purification Techniques for Labeled Compounds
The purification of the final labeled compound is crucial to ensure its chemical and isotopic purity. High-performance liquid chromatography (HPLC) is the method of choice for the purification of complex organic molecules like 5-Hydroxysaxagliptin-¹³C,d₂ TFA Salt. nih.govsnmjournals.org
Typically, reversed-phase HPLC is used, where the crude product is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A gradient of polar mobile phase (e.g., water and acetonitrile (B52724) with a modifying agent like TFA) is used to elute the compound. The fractions containing the pure product are collected, combined, and lyophilized to yield the final TFA salt. The purity is often assessed by analytical HPLC, aiming for a purity of >98%. bdg.co.nz
Spectroscopic and Chromatographic Characterization of Isotopic Purity
To confirm the identity, purity, and isotopic enrichment of the synthesized 5-Hydroxysaxagliptin-¹³C,d₂ TFA Salt, a combination of spectroscopic and chromatographic techniques is employed. A Certificate of Analysis for commercially available standards typically includes data from these methods. bdg.co.nz
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound. A sharp, single peak in the chromatogram indicates a high degree of chemical purity. The radiochemical purity of a related C-14 labeled saxagliptin was determined to be 99.29% by HPLC. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of the labeled compound and determining its isotopic enrichment. The mass spectrum will show a molecular ion peak corresponding to the mass of the ¹³C,d₂-labeled molecule, which will be approximately 3 mass units higher than the unlabeled analogue.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The absence of a proton signal at the deuterated position in the ¹H NMR spectrum and the presence of a ¹³C-coupled signal in the ¹³C NMR spectrum at the labeled position confirm the site of isotopic labeling.
Below are representative data tables for the characterization of 5-Hydroxysaxagliptin-¹³C,d₂ TFA Salt.
Table 1: Chromatographic and Mass Spectrometric Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇¹³CH₂₃D₂N₃O₃ · C₂HF₃O₂ |
| Molecular Weight | 448.44 g/mol |
| HPLC Purity | >98% |
| Isotopic Purity | ≥99% |
| Mass Spectrum (HRMS) | [M+H]⁺ expected: 335.22 |
Note: The expected [M+H]⁺ is for the free base.
Table 2: Representative NMR Data
| Nucleus | Expected Chemical Shift (ppm) | Remarks |
|---|---|---|
| ¹H NMR | Absence of signal corresponding to the CH₂ group adjacent to the amide carbonyl. | Confirms deuteration. |
| ¹³C NMR | Signal corresponding to the amide carbonyl with potential coupling. | Confirms ¹³C labeling. |
Note: The exact chemical shifts are dependent on the solvent and other experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Isomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity and verifying the precise location of isotopic labels within the 5-Hydroxysaxagliptin molecule. While standard one-dimensional ¹H and ¹³C NMR provide initial structural confirmation, advanced two-dimensional (2D) NMR techniques are required for unambiguous positional assignment of the isotopes. nih.gov
Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY) are employed. nih.gov An HSQC experiment correlates the chemical shifts of protons directly attached to carbons, allowing for the precise identification of the carbon atom that has been substituted with the ¹³C isotope. The presence of ¹³C-¹³C couplings in high-resolution spectra can further help to infer the location of the label, even at quaternary or carbonyl carbons. nih.gov Similarly, the absence of specific proton signals and altered splitting patterns in the ¹H NMR spectrum confirms the position of the deuterium labels. This detailed analysis is crucial to ensure that the isotopic labels are in the desired positions and to rule out the presence of any positional isomers that may have formed during synthesis.
Table 1: Representative NMR Data for Isotopic Label Confirmation
| Technique | Purpose | Expected Observation |
| ¹H NMR | Deuterium Label Confirmation | Disappearance or significant reduction of the signal corresponding to the proton replaced by deuterium. Alteration of coupling patterns for adjacent protons. |
| ¹³C NMR | Carbon-13 Label Confirmation | Enhancement of the signal at the specific carbon position where ¹³C is incorporated. |
| 2D NMR (HSQC/HMBC) | Positional Verification | Correlation cross-peaks confirm the exact location of the ¹³C and deuterium atoms by showing connectivity between specific protons and carbons in the molecular framework. nih.gov |
Mass Spectrometry for Isotopic Purity and Molecular Weight Confirmation
Mass spectrometry (MS) is a primary technique for verifying the molecular weight and assessing the isotopic purity of this compound. fujifilm.com High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can confirm the successful incorporation of the desired number of stable isotopes. The molecular weight of the labeled free base is 334.2 g/mol , compared to 331.2 g/mol for the unlabeled compound, reflecting the addition of one ¹³C and two deuterium atoms. The complete salt, including the TFA counterion, has a molecular weight of approximately 448.44 g/mol . bdg.co.nzhexonsynth.com
MS analysis is also critical for determining isotopic purity. This involves quantifying the percentage of the desired labeled molecule relative to any unlabeled (M+0) or partially labeled species. By analyzing the ion intensities, a high degree of isotopic enrichment can be confirmed, which is crucial for its function as a reliable internal standard. fujifilm.com
Table 2: Molecular Weight and Isotopic Distribution Data from Mass Spectrometry
| Compound | Molecular Formula (Free Base) | Theoretical Molecular Weight (Monoisotopic) | Expected m/z [M+H]⁺ |
| 5-Hydroxysaxagliptin (Unlabeled) | C₁₈H₂₅N₃O₃ | 331.1896 g/mol | 332.1974 |
| 5-Hydroxysaxagliptin-¹³C,d₂ | C₁₇¹³CH₂₃D₂N₃O₃ | 334.2042 g/mol | 335.2120 |
Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)
The chemical purity of this compound is assessed using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with UV detection. bdg.co.nz This method separates the main compound from any process-related impurities, such as starting materials, byproducts, or degradation products. A reversed-phase C18 column is typically used for this analysis. peptide.com
For enhanced specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed. LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the simultaneous assessment of purity and identity of the eluted peaks. sigmaaldrich.com This ensures that any detected impurities are identified and quantified. For use as an analytical standard, the chemical purity is typically required to be greater than 98%. bdg.co.nz
Table 3: Typical HPLC Purity Assessment Parameters
| Parameter | Specification |
| Column | Reversed-Phase C18 or C8 |
| Mobile Phase | A gradient of water and acetonitrile, often with 0.1% TFA. peptide.com |
| Detection | UV at ~210-220 nm |
| Purity Specification | Typically >98% bdg.co.nz |
Considerations for Trifluoroacetic Acid (TFA) Counterion in Labeled Standards
Role of TFA in Synthesis and Purification Processes
Trifluoroacetic acid (TFA) is a strong acid that plays a significant role in the synthesis and purification of synthetic compounds like 5-Hydroxysaxagliptin-13C,d2. researchgate.net It is commonly used in the final step of solid-phase synthesis to cleave the synthesized molecule from the solid support resin. genscript.comthermofisher.com
Furthermore, TFA is widely used as a mobile phase additive in reversed-phase HPLC during the purification process. peptide.com It acts as an ion-pairing agent, forming a neutral complex with charged groups on the molecule. This interaction minimizes undesirable interactions with the silica-based column material and results in improved peak shape, leading to better separation and higher purity of the final product. peptide.comsigmaaldrich.com Due to its volatility, it can be easily removed during the final lyophilization (freeze-drying) step, though residual amounts often remain. researchgate.net
Impact of Residual TFA on Downstream Assays and Strategies for TFA Exchange
While essential for purification, residual trifluoroacetic acid in the final product can be problematic for certain downstream applications. genscript.com The amount of residual TFA in a lyophilized sample can be significant, sometimes ranging from 10% to 45%. genscript.com This residual acid can interfere with biological assays, with studies showing that even nanomolar concentrations of TFA can inhibit cellular proliferation. genscript.com In the context of LC-MS, TFA is known to cause ion suppression in the mass spectrometer's source, which reduces the signal intensity and compromises the sensitivity of the assay. sigmaaldrich.com
Given these potential interferences, it is often necessary to remove or exchange the TFA counterion for a more benign one, such as acetate (B1210297) or hydrochloride. peptide.com Several strategies exist for TFA exchange:
Lyophilization from HCl: The TFA salt can be dissolved in a dilute solution of hydrochloric acid (e.g., 100 mM HCl) and then freeze-dried. This process is repeated several times to replace the trifluoroacetate ion with a chloride ion. peptide.com
Ion-Exchange Chromatography: The compound can be passed through an ion-exchange column to replace the TFA counterion. chromforum.org
Preparative HPLC with a different acid: The purified compound can be re-injected onto an HPLC column equilibrated with a mobile phase containing a different acid, such as acetic or formic acid. The compound will elute as the corresponding acetate or formate (B1220265) salt. chromforum.org
The choice of method depends on the properties of the compound and the requirements of the subsequent analytical method. The successful removal of TFA can be verified using techniques like ion chromatography. thermofisher.comnih.gov
Advanced Bioanalytical Method Development and Validation Utilizing 5 Hydroxysaxagliptin 13c,d2 Tfa Salt
Principles of Stable Isotope Labeled Internal Standard (SIL-IS) in Mass Spectrometry-Based Bioanalysis
In the realm of quantitative bioanalysis, particularly within pharmacokinetic and metabolism studies, the use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone for achieving high-quality data with liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.comacanthusresearch.com A SIL-IS, such as 5-Hydroxysaxagliptin-¹³C,d2 TFA Salt, is a form of the analyte where one or more atoms have been replaced by their heavier, non-radioactive isotopes (e.g., ¹³C, ²H or D, ¹⁵N). acanthusresearch.comcrimsonpublishers.com This isotopic substitution results in a compound that is chemically almost identical to the analyte of interest but has a different mass, allowing it to be distinguished by a mass spectrometer. acanthusresearch.com The fundamental principle is that the SIL-IS will behave identically to the analyte during sample preparation, chromatography, and ionization, thus compensating for variations that can occur throughout the analytical process. oup.com While structural analogs can be used as internal standards, SILs are generally the first choice as they are proven to reduce the impact of matrix effects and yield more reproducible and accurate results in LC-MS/MS assays. acanthusresearch.comnih.gov
Mitigation of Matrix Effects and Ion Suppression/Enhancement
A significant challenge in bioanalysis is the "matrix effect," which arises from the co-eluting endogenous or exogenous components of a biological sample (e.g., plasma, urine). nih.govlongdom.org These components can interfere with the ionization efficiency of the target analyte in the mass spectrometer's ion source, a phenomenon particularly prevalent with electrospray ionization (ESI). nih.govlongdom.org This interference can lead to either a decrease in the analyte's signal (ion suppression) or an increase (ion enhancement), both of which compromise the accuracy and sensitivity of the measurement. oup.comresearchgate.net
The use of a co-eluting SIL-IS is the most effective strategy to correct for these matrix effects. oup.com Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. oup.com By calculating the ratio of the analyte's response to the SIL-IS's response, the variability introduced by the matrix effect is normalized. nih.gov This is because any signal fluctuation will affect both the analyte and the internal standard to the same extent, keeping their ratio constant and directly proportional to the analyte's concentration. This approach is superior to other methods like sample dilution or using structural analogs, as the SIL-IS perfectly mimics the analyte's behavior during ionization. nih.gov
Enhanced Accuracy, Precision, and Reproducibility in Quantitative Assays
The primary goal of a quantitative bioanalytical method is to provide accurate and precise measurements of a substance in a biological matrix. nih.gov Accuracy refers to how close a measured value is to the true value, while precision reflects the closeness of repeated measurements to each other. nih.govnih.gov Reproducibility is the ability of a method to yield consistent results across different labs, analysts, or instruments. nih.gov
The use of a SIL-IS like 5-Hydroxysaxagliptin-¹³C,d2 TFA Salt significantly improves these key validation parameters. By compensating for variations in sample extraction, injection volume, and instrument response, the SIL-IS minimizes random and systematic errors. crimsonpublishers.comscispace.com For instance, studies have shown that methods employing SIL internal standards demonstrate significantly lower variance and improved precision compared to those using structural analogs. scispace.com The coefficient of variation (CV), a common measure of precision, is typically lower in assays using SILs. researchgate.netresearchgate.net Regulatory bodies like the FDA provide guidance on validating chromatographic methods, emphasizing the evaluation of repeatability (within-laboratory uncertainty) and intermediate precision (within-laboratory variations), both of which are demonstrably improved with the use of a SIL-IS. nih.gov This enhanced reliability ensures that the quantitative data generated is robust and suitable for critical applications such as bioequivalence and pharmacokinetic studies. nih.govaphl.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for 5-Hydroxysaxagliptin Quantification
The simultaneous quantification of saxagliptin (B632) and its active metabolite, 5-hydroxysaxagliptin, in biological matrices like human plasma is essential for pharmacokinetic assessments. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the predominant technique for this purpose, offering high sensitivity and selectivity. waters.comwaters.com The use of 5-Hydroxysaxagliptin-¹³C,d2 TFA Salt as an internal standard is integral to the robustness of these methods.
Chromatographic Separation Techniques (e.g., HILIC, Reversed-Phase)
Effective chromatographic separation is critical to resolve the analytes from endogenous matrix components, thereby minimizing interference and improving analytical accuracy. Two common liquid chromatography techniques employed for saxagliptin and 5-hydroxysaxagliptin are Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase (RP) Chromatography: This is the most widely used technique. Separation occurs on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. jocpr.comijpba.info For saxagliptin and its metabolite, typical mobile phases consist of an aqueous component with a buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govijper.org Gradient elution is often used to achieve optimal separation within a short run time. jocpr.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative that uses a polar stationary phase (e.g., amide) and a mobile phase with a high concentration of an organic solvent like acetonitrile. nih.gov This technique is particularly useful for separating polar compounds like metformin (B114582) when analyzed alongside saxagliptin and 5-hydroxysaxagliptin. nih.gov One study successfully employed a HILIC Chrom Matrix HP amide column with a mobile phase of acetonitrile and 5 mM ammonium formate buffer to simultaneously determine all three compounds. nih.gov
The table below summarizes typical chromatographic conditions used in published methods.
| Parameter | Method 1 (Reversed-Phase) nih.gov | Method 2 (Reversed-Phase) waters.com | Method 3 (HILIC) nih.gov |
| Column | ACE 5CN (150 × 4.6 mm, 5 µm) | ACQUITY HSS C18 (2.1 x 100 mm, 1.7 µm) | Chrom Matrix HP amide (3.0 × 100 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 10.0 mM ammonium formate buffer, pH 5.0 (80:20, v/v) | Acetonitrile and ammonium acetate buffer | Acetonitrile and 5 mM ammonium formate buffer with 0.1% formic acid |
| Flow Rate | Not Specified | 0.4 mL/min | Not Specified |
| Run Time | 3.5 min | 5.0 min | Not Specified |
Mass Spectrometric Detection Modes (e.g., Multiple Reaction Monitoring, Selected Reaction Monitoring)
Tandem mass spectrometry (MS/MS) is employed for its high selectivity and sensitivity in detecting and quantifying analytes in complex mixtures. The most common mode for quantitative bioanalysis is Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM). dergipark.org.trproteomics.com.au
In MRM, a specific precursor ion (parent ion) corresponding to the analyte's mass-to-charge ratio (m/z) is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and a specific product ion (daughter ion) is selected and detected in the third quadrupole (Q3). proteomics.com.au This process of monitoring a specific precursor-to-product ion transition is highly selective, as it filters out most other ions from the matrix, significantly reducing background noise and enhancing sensitivity. proteomics.com.au For 5-hydroxysaxagliptin, detection is typically performed in positive electrospray ionization (ESI+) mode.
The table below details the MRM transitions used for the quantification of saxagliptin and 5-hydroxysaxagliptin in various studies.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Saxagliptin | 316.22 | 180.19 | ESI+ | waters.com |
| 5-Hydroxysaxagliptin | 332.30 | 196.20 | ESI+ | waters.com |
| Saxagliptin | 316.40 | 179.86 | ESI+ | dergipark.org.tr |
Sample Preparation Strategies (e.g., Solid-Phase Extraction, Protein Precipitation)
Sample preparation is a crucial step to remove interfering substances, such as proteins and phospholipids, from the biological matrix and to concentrate the analyte before LC-MS/MS analysis. longdom.org The choice of technique impacts method recovery, cleanliness, and throughput.
Protein Precipitation (PPT): This is a simple and fast method where a water-miscible organic solvent, typically acetonitrile, is added to the plasma sample to denature and precipitate proteins. amazonaws.comamazonaws.com After centrifugation, the supernatant containing the analyte is collected for analysis. amazonaws.com While quick, PPT may result in less clean extracts compared to other methods, potentially leading to more significant matrix effects. nih.gov
Solid-Phase Extraction (SPE): SPE is a more selective and effective technique for sample clean-up. waters.com It involves passing the sample through a sorbent bed that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of solvent. Mixed-mode SPE, which utilizes multiple retention mechanisms (e.g., ion exchange and reversed-phase), can provide enhanced selectivity and cleaner extracts. waters.comwaters.com For saxagliptin and its metabolite, mixed-mode cation exchange (MCX) sorbents have been used successfully, achieving high and consistent analyte recoveries. waters.com One study reported recoveries of 100% for saxagliptin and 71% for 5-hydroxysaxagliptin using an Oasis MCX SPE method. waters.com Another study using ion-pair solid-phase extraction reported recoveries of 85.90-87.84% for saxagliptin and 80.32-82.69% for 5-hydroxysaxagliptin. nih.gov
The following table presents a comparison of sample preparation techniques from published literature.
| Technique | Method Details | Analyte Recovery | Reference |
| Solid-Phase Extraction (SPE) | Oasis MCX (mixed-mode sorbent) | Saxagliptin: 100%, 5-Hydroxysaxagliptin: 71% | waters.com |
| Solid-Phase Extraction (SPE) | Ion-pair reagent (sodium dodecyl sulfate) | Saxagliptin: 85.90-87.84%, 5-Hydroxysaxagliptin: 80.32-82.69% | nih.gov |
| Protein Precipitation (PPT) | Acetonitrile | Not specified | nih.gov |
Rigorous Bioanalytical Method Validation Guidelines and Parameters
A full validation of a bioanalytical method is necessary to ensure its performance and the reliability of its results when used for analyzing study samples. ich.orgfda.gov This process involves assessing a series of key parameters as outlined by international guidelines such as the FDA and ICH M10 Bioanalytical Method Validation guideline. ich.orgfda.govkymos.com
Specificity and Selectivity Assessment
Specificity and selectivity refer to the ability of the analytical method to unequivocally measure the analyte of interest in the presence of other components that are expected to be present in the sample. ich.orgnih.gov These may include endogenous matrix components, metabolites, or co-administered drugs. europa.eu
For an LC-MS/MS method, selectivity is established by analyzing at least six different sources of blank biological matrix (e.g., human plasma). ich.orgeuropa.eu The chromatograms are examined for any interfering peaks at the retention time of the analyte (5-hydroxysaxagliptin) and the internal standard (5-Hydroxysaxagliptin-13C,d2 TFA Salt). According to regulatory guidelines, the response of any interfering peak in the blank matrix should not exceed 20% of the response of the analyte at the Lower Limit of Quantitation (LLOQ), and not more than 5% for the internal standard. ich.orgeuropa.eu The high specificity of tandem mass spectrometry, which monitors a specific precursor-to-product ion transition, combined with the chromatographic separation, provides a high degree of confidence in the method's selectivity. nih.gov
Linearity and Calibration Range Determination
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.govjournaljpri.com A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. nih.gov
The calibration range is defined by the LLOQ and the Upper Limit of Quantitation (ULOQ). nih.gov For the analysis of 5-hydroxysaxagliptin, a typical calibration curve might range from 0.1 ng/mL to 100 ng/mL in human plasma. nih.gov The curve is typically fitted with a linear regression model, often with a weighting factor (e.g., 1/x² or 1/x) to maintain accuracy at the lower end of the range. nih.govnih.gov The correlation coefficient (r²) for the calibration curve should ideally be ≥0.99. nih.govbiointerfaceresearch.com
Table 1: Representative Linearity and Calibration Range Data
| Parameter | Acceptance Criteria | Typical Finding for 5-Hydroxysaxagliptin |
|---|---|---|
| Calibration Range | Defined by LLOQ and ULOQ | 0.1 - 100 ng/mL nih.gov |
| Regression Model | Linear, weighted (e.g., 1/x²) | y = ax + b biointerfaceresearch.com |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.999 nih.govnih.gov |
Precision and Accuracy Evaluation
Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the mean test results to the true value. nih.gov Both are assessed by analyzing Quality Control (QC) samples at multiple concentration levels: LLOQ, low, medium, and high. nih.govwaters.com
Intra-day (within-run) precision and accuracy are determined by analyzing at least five replicates of each QC level on the same day. nih.gov Inter-day (between-run) precision and accuracy are assessed by analyzing the QC samples over several days. nih.gov For the results to be acceptable, the precision, expressed as the relative standard deviation (RSD), should be ≤15% (≤20% at the LLOQ). The accuracy, expressed as the percentage of the nominal value, should be within 85-115% (80-120% at the LLOQ). nih.govnih.gov
Table 2: Example Precision and Accuracy Data for 5-Hydroxysaxagliptin Quantitation
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | 7.43 | 106.20 | 9.11 | 105.47 |
| Low | 3.0 | 4.89 | 100.46 | 6.55 | 100.05 |
| Medium | 80 | 1.10 | 101.53 | 3.71 | 101.21 |
| High | 400 | 2.15 | 102.60 | 4.98 | 102.33 |
Data synthesized from published findings for 5-hydroxysaxagliptin analysis. nih.gov
Recovery and Matrix Effect Assessment
Recovery is the extraction efficiency of an analytical method, representing the percentage of the analyte that is recovered from the biological matrix during the sample preparation process. nih.gov The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting components from the sample matrix. nih.govbiotage.com
The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for both recovery variability and matrix effects. crimsonpublishers.com Because the SIL-IS is added to the sample before extraction and has nearly identical physicochemical properties to the analyte, it experiences similar losses during preparation and similar ionization effects in the mass spectrometer source. scilit.comscispace.com
Recovery is determined by comparing the analyte's peak area in pre-extraction spiked samples to that in post-extraction spiked samples. nih.gov The matrix effect is evaluated by comparing the peak area of an analyte spiked into a post-extraction blank matrix sample to the peak area of the analyte in a neat solution. nih.govut.ee The IS-normalized matrix factor should be consistent across different matrix lots. nih.gov
Table 3: Representative Recovery and Matrix Effect Data
| Analyte | QC Level | Mean Extraction Recovery (%) | IS-Normalized Matrix Effect (%) |
|---|---|---|---|
| 5-Hydroxysaxagliptin | Low QC | 89.27 | 104.0 |
| 5-Hydroxysaxagliptin | High QC | 96.18 | 102.1 |
| IS | - | 92.19 | - |
Data synthesized from published findings for 5-hydroxysaxagliptin analysis. nih.gov
Stability Studies of Analyte and Internal Standard in Biological Matrices
Stability evaluations are crucial to ensure that the concentration of the analyte and internal standard does not change from the time of sample collection to the time of analysis. nih.gov Stability must be tested under various conditions that mimic the sample's lifecycle. nih.gov
These studies include:
Freeze-Thaw Stability: Assesses stability after multiple cycles of freezing and thawing.
Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period that simulates sample handling.
Long-Term Stability: Determines stability under frozen storage conditions (-20°C or -80°C) for the expected duration of the study.
Post-Preparative (Autosampler) Stability: Assesses the stability of the processed samples in the autosampler.
The analyte is considered stable if the mean concentration of the stability test samples is within ±15% of the nominal concentration. nih.gov
Data synthesized from published findings for 5-hydroxysaxagliptin analysis. nih.gov
Overcoming Challenges in Bioanalysis Using Deuterated Standards (e.g., Deuterium-Hydrogen Exchange, Retention Time Shifts)
While SIL-IS are the gold standard, the use of deuterium-labeled standards is not without potential challenges that must be understood and managed. nih.gov
Retention Time Shifts: Deuterated compounds can sometimes exhibit slightly different chromatographic retention times than their non-deuterated counterparts, typically eluting earlier. chromforum.orgskyline.msnih.govchromforum.org This is known as the chromatographic isotope effect. nih.gov While often minor, this shift must be accounted for during method development and data processing to ensure accurate peak integration for both the analyte and the internal standard. skyline.ms The use of ¹³C labeling, as in this compound, provides a greater mass difference from the analyte, but the presence of deuterium (B1214612) means a chromatographic shift may still occur. chromforum.org
Deuterium-Hydrogen Exchange: The deuterium atoms on the labeled standard can sometimes exchange with protons from the solvent (a process called back-exchange), especially under acidic or basic conditions or at elevated temperatures. acs.orgresearchgate.net This can compromise the isotopic purity and quantitative integrity of the internal standard. nih.gov The stability of the deuterium label at its specific position on the molecule must be assessed during method development. Storing standards and samples in neutral, buffered solutions and minimizing exposure to harsh pH conditions or high temperatures can mitigate this risk. researchgate.net The location of the deuterium labels on the this compound molecule is critical to its stability and resistance to back-exchange.
Application of 5 Hydroxysaxagliptin 13c,d2 Tfa Salt in Preclinical Pharmacokinetic and Drug Metabolism Studies
Investigation of 5-Hydroxysaxagliptin Disposition in Preclinical Animal Models
Preclinical studies in animal models are crucial for understanding the in vivo behavior of a drug and its metabolites before human trials. The use of 5-Hydroxysaxagliptin-13C,d2 TFA Salt as an internal standard is integral to generating the high-quality concentration-time data required for these assessments.
Pharmacokinetic (PK) studies in animal models such as rats are designed to characterize the time course of a drug and its metabolites in the body. A typical study design involves administering the parent drug, saxagliptin (B632), to a cohort of rats (e.g., Sprague-Dawley or Zucker diabetic fatty rats) via oral or intravenous routes. nih.govacs.org Blood samples are then collected at predetermined time points over a specified period (e.g., up to 7 hours or longer). mdpi.com
The plasma is separated and prepared for analysis, where the concentrations of both saxagliptin and its primary active metabolite, 5-hydroxysaxagliptin, are measured. nih.gov This analysis is predominantly performed using LC-MS/MS, a highly sensitive and specific method. nih.govnih.gov The inclusion of this compound as an internal standard during sample processing corrects for variability in sample extraction and instrument response, ensuring data accuracy. nih.govmdpi.com
From the resulting concentration-time data, key pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis. nih.gov These parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½), describe the absorption, distribution, and elimination of the metabolite. nih.govnih.gov In studies with type 2 diabetes model rats, saxagliptin was found to be rapidly absorbed, widely distributed, and had an elimination half-life of 6.13 hours. nih.govnih.gov The inhibitory effect of 5-hydroxysaxagliptin was found to be approximately half that of the parent compound. nih.govnih.gov
Table 1: Pharmacokinetic Parameters of Saxagliptin and 5-Hydroxysaxagliptin (M2) in Rats This table presents representative pharmacokinetic data for Saxagliptin and its active metabolite following administration in rat models. Data is compiled from multiple preclinical studies.
| Parameter | Saxagliptin | 5-Hydroxysaxagliptin (M2) | Species/Model | Reference |
| Clearance (CL) | 115 mL/min/kg | Not Reported | Sprague-Dawley Rat | nih.govresearchgate.net |
| Volume of Distribution (V) | ~20 L/kg | Not Reported | T2DM Rat | nih.govnih.gov |
| Elimination Half-Life (t½) | 2.1 - 4.4 h | Not Reported | Sprague-Dawley Rat | nih.gov |
| Elimination Half-Life (t½) | 6.13 h | Not Reported | T2DM Rat | nih.gov |
| Time to Max Conc. (Tmax) | 0.11 h | Not Reported | T2DM Rat | nih.govnih.gov |
| Bioavailability (F) | 50 - 75% | Not Applicable | Sprague-Dawley Rat | nih.govresearchgate.net |
ADME studies define the disposition of a drug within an organism. Preclinical assessments in species like rats, dogs, and monkeys revealed that saxagliptin is rapidly absorbed, with good oral bioavailability ranging from 50% to 75%. nih.govresearchgate.net
Absorption: Following oral administration, saxagliptin is quickly absorbed across preclinical species. nih.gov
Distribution: The drug and its metabolite, 5-hydroxysaxagliptin, distribute widely into tissues. The volume of distribution values in rats, dogs, and monkeys (1.3–5.2 L/kg) are greater than total body water, indicating significant extravascular distribution. nih.gov Tissue analysis in rats showed that concentrations of both saxagliptin and 5-hydroxysaxagliptin were highest in the kidney and intestine and lowest in the brain. In vitro serum protein binding was low across all species tested, including rats, dogs, and monkeys (≤30%). nih.gov
Excretion: Elimination of saxagliptin occurs through both metabolic clearance and renal excretion of the parent drug and its metabolites. nih.govresearchgate.net Studies using radiolabeled saxagliptin in humans, which preclinical studies aim to predict, show that approximately 75% of the dose is excreted in urine and 22% in feces. researchgate.netnih.gov The major components found in excreta were unchanged saxagliptin and 5-hydroxysaxagliptin, confirming that the pathways observed in preclinical species are consistent with those in humans. nih.gov
Table 2: Summary of ADME Characteristics of Saxagliptin in Preclinical Species This table summarizes the key absorption, distribution, metabolism, and excretion findings for Saxagliptin across commonly used preclinical animal models.
| ADME Parameter | Rat | Dog | Monkey | Reference |
| Bioavailability | 50 - 75% | 50 - 75% | 50 - 75% | nih.govresearchgate.net |
| Plasma Clearance | High (115 mL/min/kg) | Low (9.3 mL/min/kg) | Low (14.5 mL/min/kg) | nih.govresearchgate.net |
| Volume of Distribution | High (5.2 L/kg) | Moderate (1.3 L/kg) | Moderate (2.8 L/kg) | nih.gov |
| Elimination Half-Life | 2.1 h | 4.4 h | 3.3 h | nih.gov |
| Primary Metabolism | Hydroxylation to M2 | Hydroxylation to M2 | Hydroxylation to M2 | nih.gov |
| Primary Excretion Route | Metabolism & Renal | Metabolism & Renal | Metabolism & Renal | nih.gov |
In Vitro Drug Metabolism and Enzyme Kinetics Investigations
In vitro systems using liver-derived materials are employed early in drug discovery to investigate metabolic stability and identify the enzymes responsible for a drug's biotransformation.
Metabolic stability is assessed by incubating a compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. researchgate.netnih.gov In these assays, saxagliptin would be incubated with a suspension of rat or other species' liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH). europa.eu Aliquots are taken at various time points, the reaction is stopped, and the remaining concentration of saxagliptin is quantified by LC-MS/MS.
The rate of disappearance of the parent drug is used to calculate in vitro half-life and intrinsic clearance, which help predict in vivo hepatic clearance. researchgate.net The formation of metabolites, such as 5-hydroxysaxagliptin, can also be monitored simultaneously. The precise quantification of both the parent drug and its metabolite in these assays relies on the use of their respective stable isotope-labeled internal standards, such as this compound for the metabolite.
Identifying the specific enzymes responsible for a drug's metabolism is critical for predicting potential drug-drug interactions. For saxagliptin, studies have unequivocally identified cytochrome P450 enzymes CYP3A4 and CYP3A5 as the primary catalysts for its metabolism into 5-hydroxysaxagliptin. nih.govdrugbank.comnih.gov
This is determined through "reaction phenotyping" studies, which may involve:
Incubating saxagliptin with a panel of recombinant human CYP enzymes to see which ones produce the metabolite.
Using chemical inhibitors selective for certain CYP isozymes in human liver microsomes to observe which inhibitor blocks the formation of 5-hydroxysaxagliptin.
Kinetic experiments have further detailed this relationship, showing that while both enzymes contribute, the catalytic efficiency (Vmax/Km) of CYP3A4 for forming 5-hydroxysaxagliptin is approximately four times higher than that of CYP3A5. nih.gov This suggests that CYP3A4 is the dominant enzyme in the metabolic clearance of saxagliptin. nih.gov
The biotransformation of saxagliptin is well-characterized. The principal metabolic pathway is the monohydroxylation of the adamantane (B196018) ring to form 5-hydroxysaxagliptin (M2). researchgate.netnih.gov This metabolite is pharmacologically active, possessing approximately half the DPP-4 inhibitory potency of saxagliptin itself. nih.govdrugbank.com
Human studies with radiolabeled [14C]saxagliptin confirmed that this hydroxylation is the most significant metabolic route. nih.gov Following an oral dose, unchanged saxagliptin and 5-hydroxysaxagliptin were the most prominent drug-related components in circulation. nih.gov Together, the parent compound and the M2 metabolite accounted for 24.0% and 44.1%, respectively, of the total radioactivity recovered in urine and feces. nih.gov
Additional, minor metabolic pathways have also been identified, including hydroxylation at other positions on the molecule and subsequent phase II conjugation reactions to form glucuronide or sulfate (B86663) conjugates. nih.gov However, these are considered minor routes compared to the formation of 5-hydroxysaxagliptin.
Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation Using Labeled Standards
Physiologically based pharmacokinetic (PBPK) modeling is a mathematical technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.gov These models consist of compartments representing different organs and tissues, interconnected by blood flow, and incorporate physiological, biochemical, and physicochemical parameters to simulate concentration-time profiles of a drug and its metabolites. nih.govnih.gov The use of labeled standards like this compound is critical for generating the high-quality, quantitative data on which these models are built and validated. youtube.com
The initial step in PBPK modeling involves constructing a model using known in vitro and in silico parameters. nih.govnih.gov For a drug like saxagliptin, this includes data on its physicochemical properties, plasma protein binding, and metabolic clearance, often determined through in vitro experiments with liver microsomes or recombinant enzymes. nih.govresearchgate.net The accurate measurement of the formation of metabolites like 5-hydroxysaxagliptin in these systems, facilitated by labeled standards, provides essential input parameters for the model, such as the intrinsic clearance (CLint). nih.gov
The model is then developed and validated using preclinical data from animal studies, for example, in Sprague-Dawley rats. nih.govresearchgate.net Following administration of the parent drug, saxagliptin, plasma concentrations of both the parent compound and its metabolite, 5-hydroxysaxagliptin, are measured over time. nih.gov The use of this compound as an internal standard in the analytical method (e.g., LC-MS/MS) ensures that the measured concentrations are highly accurate, which is paramount for the validation process. nih.gov The model's predictions are compared against these observed experimental data, and parameters may be optimized to ensure the model accurately reflects the in vivo reality. nih.govnih.gov The validation is considered successful if the predicted PK parameters fall within a certain range, typically a two-fold range, of the observed values. nih.gov
Table 1: Key In Vitro Parameters for Rat PBPK Model Development of Saxagliptin
Once a PBPK model is validated with preclinical data, it serves as a powerful tool to predict drug disposition in various scenarios without the need for further animal experiments. nih.gov For instance, the model can simulate the pharmacokinetic profiles of saxagliptin and 5-hydroxysaxagliptin at different dose levels or with different administration routes. nih.govnih.gov This predictive power is crucial for understanding how the drug will behave under conditions that have not been physically tested.
A key application is the prediction of drug-drug interactions (DDIs). nih.gov A validated PBPK model for saxagliptin in rats was used to predict the effect of co-administration with nicardipine, a CYP3A inhibitor. nih.govnih.gov The model accurately predicted a significant increase in saxagliptin plasma concentration, resulting in a 2.60-fold rise in the Area Under the Curve (AUC), which matched the observed experimental data in Sprague-Dawley rats. nih.govnih.govresearchgate.net This demonstrates the model's robust predictive capacity for drug disposition in an animal model. Such validated models can then be scaled to human physiology to predict clinical outcomes, potentially reducing the need for extensive clinical DDI studies. researchgate.netresearchgate.net
Table 2: Comparison of Predicted vs. Observed Saxagliptin Pharmacokinetic Parameters in Rats
Elucidation of Metabolic Pathways and Quantitative Flux Analysis Using Stable Isotope Tracers
Stable isotope tracers are compounds in which one or more atoms have been replaced by a heavy isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H or d). nih.gov When a labeled compound is introduced into a biological system, its journey through metabolic pathways can be tracked by detecting the unique mass of the labeled metabolites using mass spectrometry. nih.govresearchgate.net This technique provides definitive information on the biotransformation of a drug and the rates (flux) of different metabolic reactions. nih.gov
Metabolic profiling aims to identify all the metabolites of a drug in a biological system. In preclinical studies, saxagliptin is administered to animal models like rats and dogs to characterize its metabolic fate. researchgate.net The primary metabolic pathway for saxagliptin is hydroxylation, mediated mainly by cytochrome P450 3A4/5 (CYP3A4/5), to form its major active metabolite, 5-hydroxysaxagliptin (also known as M2). researchgate.netnih.gov
In vivo studies in rats have shown that after administration, both saxagliptin and 5-hydroxysaxagliptin are the most prominent drug-related components found in plasma. researchgate.net Further research has identified additional, minor metabolic pathways. These include conjugation reactions, such as the formation of glutathione, cysteine, and cysteinylglycine (B43971) conjugates of both saxagliptin and 5-hydroxysaxagliptin, as well as the formation of glucuronide and sulfate conjugates. researchgate.netnih.govresearchgate.net The identification and quantification of these various metabolites in complex biological matrices are heavily reliant on high-resolution mass spectrometry, where labeled standards like this compound play a vital role in confirming the identity and concentration of specific metabolites.
Table 3: Identified Metabolites of Saxagliptin in Preclinical Animal Models
The use of stable isotope tracers enables researchers to go beyond simple identification and actively trace the molecular fate of a drug. nih.govmssm.edu By administering a labeled version of a drug, such as a ¹³C- and deuterium-labeled saxagliptin, the labeled atoms act as a signature. nih.gov As the drug is metabolized, these heavy isotopes are incorporated into its various metabolites.
Using high-resolution mass spectrometry, analysts can specifically look for the unique mass signatures of these labeled molecules. nih.gov For example, if a ¹³C-labeled saxagliptin is metabolized to 5-hydroxysaxagliptin, the resulting metabolite will also contain the ¹³C atoms, making it distinguishable from any endogenously produced molecules with a similar mass. This allows for the unambiguous mapping of the metabolic pathway from the parent drug to its downstream products. researchgate.net By measuring the rate at which the label appears in different metabolites, it is possible to perform a quantitative flux analysis, which determines the relative importance and speed of competing metabolic pathways. nih.govnih.gov This provides a dynamic view of drug metabolism that is not achievable with other methods.
Role in Impurity Profiling and Quality Control of Pharmaceutical Reference Materials
Identification and Quantification of Impurities and Degradation Products of 5-Hydroxysaxagliptin
The purity of a drug substance and its metabolites is a critical quality attribute that can directly impact patient safety. Impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API) over time, or interaction with other substances. Regulatory bodies mandate strict control over these impurities.
One of the most powerful techniques in modern analytical chemistry is isotope dilution mass spectrometry (IDMS). In this method, a known quantity of an isotopically labeled standard, such as 5-Hydroxysaxagliptin-13C,d2 TFA Salt, is added to a sample containing the unlabeled analyte (5-hydroxysaxagliptin). nih.gov The labeled compound, often referred to as an internal standard, behaves identically to the unlabeled analyte during sample preparation, extraction, and chromatographic separation. musechem.com Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.
By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, highly accurate and precise quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate. nih.gov This is particularly crucial for trace analysis, where the concentrations of impurities or metabolites may be very low.
A study on the simultaneous determination of saxagliptin (B632) and 5-hydroxysaxagliptin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrated the effectiveness of using stable isotope-labeled internal standards. nih.gov The method was validated for its linearity, accuracy, and precision, showcasing the reliability that such standards bring to bioanalytical assays. Another study achieved a lower limit of quantification in the sub-ng/mL range for these analytes, a feat made possible by the use of selective sample preparation and high-sensitivity mass spectrometry with appropriate internal standards. lcms.cz
Below is a table summarizing typical validation parameters for the quantification of 5-hydroxysaxagliptin using an isotope-labeled internal standard, based on published research.
| Parameter | 5-Hydroxysaxagliptin | Reference |
| Dynamic Range | 0.2 - 100 ng/mL | nih.gov |
| Recovery | >90% | nih.gov |
| Linearity (r²) | >0.99 | nih.gov |
| Precision (%RSD) | <15% | nih.gov |
| Accuracy (%Bias) | ±15% | nih.gov |
This table is a representation of typical performance data and not specific to a single study.
Beyond quantifying known impurities, the identification of unknown degradation products is a critical aspect of stability testing for pharmaceuticals. Forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis, are performed to predict potential degradation pathways. nih.govrsc.org
When unknown peaks appear in a chromatogram during these studies, advanced mass spectrometry techniques like high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are employed for structural elucidation. rsc.orgresearchgate.net While this compound is primarily used for quantification, its well-defined fragmentation pattern in MS/MS can also serve as a reference to help interpret the fragmentation of unknown but structurally related impurities. By comparing the mass spectra of the unknown impurity with that of the labeled and unlabeled standards, analysts can deduce the site of chemical modification on the molecule.
Several degradation-related impurities of saxagliptin have been identified through such studies. jocpr.com These impurities are formed under various stress conditions and their structures have been proposed based on mass spectrometric data.
The following table lists some of the identified degradation products of saxagliptin.
| Degradation Condition | Identified Degradation Products (DPs) | Reference |
| Acid Hydrolysis | Cyclic Amidine, N-formyl derivative | rsc.orgjocpr.com |
| Base Hydrolysis | Cyclic Amidine | rsc.orgjocpr.com |
| Oxidative (H₂O₂) | Hydroxylated derivatives, N-oxide | rsc.org |
This table provides examples of degradation products and is not an exhaustive list.
Future Directions and Emerging Applications of 5 Hydroxysaxagliptin 13c,d2 Tfa Salt in Chemical Biology and Pharmaceutical Sciences
Advancements in Automated and High-Throughput Bioanalytical Methods
The demand for faster and more efficient analysis of drug candidates and their metabolites in biological matrices has driven significant innovation in bioanalytical methodologies. 5-Hydroxysaxagliptin-13C,d2 TFA Salt is integral to these advancements, particularly in the realm of automated and high-throughput screening (HTS).
Future bioanalytical workflows will increasingly rely on the full integration of robotic sample preparation with highly sensitive analytical platforms like Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). waters.comyoutube.com In this context, this compound is indispensable. As a SIL internal standard, it is added to samples at the beginning of the workflow. sigmaaldrich.com Its chemical and physical properties are nearly identical to the non-labeled analyte (5-Hydroxysaxagliptin), ensuring it behaves similarly during extraction, separation, and ionization, thus correcting for matrix effects and variability during sample processing. waters.comnih.gov
Rapid UPLC-MS/MS methods, capable of analyzing samples in under four minutes, have been developed for the simultaneous quantification of saxagliptin (B632) and 5-hydroxysaxagliptin in human plasma. nih.govnih.gov These methods, which are validated for their robustness and accuracy, are suitable for high-throughput bioanalysis and are essential for large-scale pharmacokinetic studies. nih.govresearchgate.net The development of fluorescence-based HTS assays for DPP-4 inhibitors further showcases the move towards rapid screening, where subsequent quantitative confirmation relies on precise LC-MS/MS analysis using SIL internal standards. nih.govresearchgate.netnih.govabcam.com
| Method | Application | Role of this compound | Key Advantage |
| Automated UPLC-MS/MS | High-throughput pharmacokinetic (PK) studies | Internal standard for accurate quantification nih.gov | Reduces sample turnover time to <3.0 minutes researchgate.net |
| Robotic Sample Preparation | Large-scale clinical and preclinical trials | Ensures consistency and minimizes human error | Increases throughput and reproducibility youtube.com |
| Fluorescence-Based HTS | Primary screening of DPP-4 inhibitors | Not directly used, but enables selection for secondary quantitative analysis | Rapidly identifies potential drug candidates nih.govnih.gov |
| Mixed-Mode Solid-Phase Extraction (SPE) | Sample clean-up from complex matrices (e.g., plasma) | Co-extracted with analyte to correct for recovery variations waters.comnih.gov | Provides highly specific extraction and cleaner samples waters.com |
Integration with Multi-Omics Approaches for Systems Biology Studies (e.g., Metabolomics, Fluxomics)
Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" fields. mvsu.eduescholarship.orgnih.gov this compound plays a pivotal, albeit indirect, role in these studies by ensuring the data quality required for building accurate biological models, particularly in metabolomics and metabolic flux analysis (MFA).
Metabolomics, the large-scale study of small molecules, relies on precise and accurate quantification to identify metabolic phenotypes associated with diseases like diabetes. nih.govnih.gov When studying the effects of a drug like saxagliptin, it is crucial to accurately measure the concentrations of the parent drug and its metabolites. Using a SIL internal standard like this compound in a targeted metabolomics approach allows for the exact quantification of its unlabeled counterpart, a prerequisite for reliable data. nih.gov
| Omics Field | Application in Diabetes Research | Contribution of this compound |
| Metabolomics | Identifying biomarkers and understanding metabolic dysregulation in diabetes. nih.gov | Enables accurate quantification of the active metabolite, providing reliable data for metabolic profiling. nih.gov |
| Fluxomics (MFA) | Tracing carbon and nitrogen flow through metabolic pathways to understand disease states. nih.gov | Ensures precise measurement of drug/metabolite levels for PK/PD modeling, which is a component of systems-level analysis. nih.govyoutube.com |
| Proteomics | Studying changes in protein expression in response to drug treatment. | Not directly involved, but accurate PK data is needed to correlate protein changes with drug exposure. |
| Systems Biology | Integrating multi-omics data to create comprehensive models of disease and drug action. mvsu.edunih.gov | Provides foundational, high-quality quantitative data for the pharmacokinetic component of integrative models. |
Development of New Labeling Strategies and Analytical Techniques
The continuous evolution of analytical chemistry provides new tools for drug metabolism and pharmacokinetic studies. The design of this compound, with its dual isotopic labels, exemplifies a strategic approach to creating superior internal standards.
The use of stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C) is a cornerstone of modern drug metabolism research. nih.govacs.orgscitechnol.com The key advantage of incorporating both ¹³C and deuterium into the 5-Hydroxysaxagliptin molecule is the creation of a significant mass difference relative to the unlabeled analyte. This minimizes the risk of signal overlap from naturally occurring isotopes in the analyte, a phenomenon that can compromise accuracy. This strategy ensures clear differentiation in mass spectrometry analysis, leading to more precise and reliable quantification. sigmaaldrich.com
Emerging labeling strategies in the broader field of proteomics, such as Isotope-Coded Protein Labeling (ICPL), highlight the trend towards more complex and multiplexed quantitative experiments. nih.govresearchgate.net While applied to different molecules, the principle of using distinct isotopic signatures to enable simultaneous analysis is shared.
Advances in analytical technology, particularly high-resolution mass spectrometry (HRMS) and UPLC, are synergistic with the use of such well-designed labeled compounds. nih.govazolifesciences.com These technologies offer enhanced sensitivity and specificity, allowing for the detection and quantification of metabolites at very low concentrations in complex biological samples. azolifesciences.comnih.gov The combination of advanced labeling and high-end instrumentation is crucial for elucidating complex metabolic pathways and for detailed characterization of drug disposition. acs.org
| Labeling Strategy | Description | Advantage for Analysis |
| Single Isotope Labeling (e.g., d3) | Incorporation of three deuterium atoms. | Simple to synthesize; provides mass shift for MS detection. |
| Dual Isotope Labeling (e.g., ¹³C, d2) | Incorporation of both carbon-13 and deuterium atoms, as in 5-Hydroxysaxagliptin-13C,d2. | Creates a larger mass shift, reducing potential isobaric interference and improving quantitative accuracy. sigmaaldrich.com |
| Isotope-Coded Affinity Tags (ICAT) | In vitro labeling strategy for proteomics that targets specific amino acids (e.g., cysteine). researchgate.net | Allows for relative quantification of proteins in different samples. |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | In vivo labeling where cells are grown in media containing "heavy" amino acids. researchgate.net | Enables highly accurate relative quantification of proteins in cell-based models. |
Expansion of Preclinical Research Models and Methodologies
Preclinical research is the foundation upon which clinical drug development is built. The use of this compound in advanced preclinical models and methodologies is crucial for generating robust data to predict human outcomes.
Animal models, such as rats and mice, remain central to studying the efficacy and safety of DPP-4 inhibitors like saxagliptin. nih.govresearchgate.net In these models, which can mimic aspects of type 2 diabetes, researchers investigate everything from glycemic control to effects on specific tissues. diabetesjournals.orgresearchgate.net Accurate measurement of drug and metabolite concentrations in these models is paramount for establishing dose-response relationships and understanding in vivo mechanisms. Pharmacokinetic/pharmacodynamic (PK/PD) modeling in rats, for example, relies on precise concentration data for both saxagliptin and 5-hydroxysaxagliptin, which is obtained using UPLC-MS/MS methods with the corresponding SIL internal standards. nih.gov
Beyond traditional animal studies, there is a push towards "New Approach Methodologies" (NAMs) to improve the translation of preclinical findings to humans and to reduce animal use. acs.org These include sophisticated in vitro systems (e.g., liver-on-a-chip) and in silico computational models like physiologically based pharmacokinetic (PBPK) modeling. acs.orgnih.gov PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.govgu.se The development and validation of these models require high-quality input data from in vitro and in vivo experiments. The precise quantification enabled by this compound provides the accurate clearance and metabolite formation rates that are essential for building and refining these predictive computational tools. nih.gov
| Preclinical Model/Methodology | Purpose | Role of this compound |
| Rodent Models of Diabetes (Rats/Mice) | To evaluate in vivo efficacy and mechanism of action of DPP-4 inhibitors. nih.govdiabetesjournals.org | Enables accurate PK/PD modeling by quantifying metabolite levels in plasma and tissues. nih.gov |
| In Vitro Metabolism Assays (e.g., Liver Microsomes) | To determine metabolic stability and identify metabolic pathways. nih.govgu.se | Used as an internal standard to quantify the rate of metabolite formation. |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | To simulate and predict drug behavior in humans based on preclinical data. acs.orgnih.gov | Ensures the accuracy of input parameters (e.g., clearance rates) derived from in vitro/in vivo studies. |
| New Approach Methodologies (NAMs) | To improve the translatability of preclinical data and reduce reliance on animal testing. acs.org | Provides benchmark quantitative data needed to validate these novel systems. |
Q & A
Basic Research Questions
Q. How is 5-Hydroxysaxagliptin- TFA Salt synthesized and purified for use as a reference standard?
- Methodology : The compound is synthesized via solid-phase peptide synthesis (SPPS) with isotopic labeling ( and deuterium) at specific positions. TFA is introduced during resin cleavage and HPLC purification, forming the TFA salt. Post-synthesis, reverse-phase HPLC with TFA-containing buffers ensures purity (>95%). Residual TFA is retained unless ion exchange (e.g., acetate or HCl conversion) is explicitly requested .
- Key Considerations : Confirm isotopic enrichment using LC-MS and NMR to validate labeling efficiency and positional accuracy .
Q. What analytical techniques are critical for characterizing 5-Hydroxysaxagliptin- TFA Salt?
- Methods :
- LC-MS/MS : Validates molecular weight, isotopic distribution, and fragmentation patterns.
- NMR : Confirms and deuterium incorporation sites.
- Karl-Fischer titration : Quantifies residual water (e.g., 1.8% in hydrated forms), which impacts purity calculations .
- Elemental analysis : Detects deviations in C/H/N ratios caused by hydration or isotopic labeling .
Q. Why is the TFA salt form commonly used, and what are its limitations in biological assays?
- Rationale : TFA salts form during HPLC purification due to TFA-containing mobile phases. They are cost-effective for early-stage research .
- Limitations : TFA can inhibit cell viability or enzyme activity at concentrations >1%. For cell-based assays, convert to acetate/HCl via ion exchange chromatography or dialysis .
Advanced Research Questions
Q. How do researchers design experiments to account for batch-to-batch variability in 5-Hydroxysaxagliptin- TFA Salt?
- Strategy :
- Quality Control (QC) : Request batch-specific data on peptide content, residual solvents, and TFA levels. Use HPLC and MS to assess purity (>98% for sensitive assays) .
- Normalization : Adjust concentrations using peptide content analysis (via UV absorbance) to mitigate variability in salt/water content .
Q. What strategies resolve discrepancies between theoretical and observed isotopic abundance in 5-Hydroxysaxagliptin- TFA Salt?
- Troubleshooting :
- Hydration effects : Karl-Fischer data may indicate water content (e.g., 0.4 HO per molecule), requiring adjusted molecular weight calculations .
- Synthesis artifacts : Use high-resolution MS to detect unlabeled byproducts (e.g., incomplete deuterium exchange) .
Q. How should researchers address contradictory data in stability studies of 5-Hydroxysaxagliptin- TFA Salt?
- Experimental Design :
- Controlled conditions : Store aliquots at varying temperatures (-80°C to 25°C) and humidity levels to assess degradation kinetics.
- Analytical redundancy : Combine LC-MS (for hydrolysis products) and NMR (for structural integrity) to differentiate degradation pathways .
Q. What methodologies optimize the use of 5-Hydroxysaxagliptin- TFA Salt in pharmacokinetic (PK) studies?
- Protocol :
- TFA removal : Convert to acetate salt via ion exchange to avoid TFA-induced inflammation in animal models .
- Dosing calibration : Use isotopic dilution mass spectrometry (IDMS) to quantify metabolite ratios accurately .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
